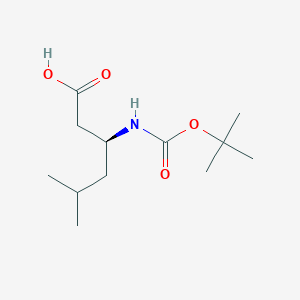

Boc-L-beta-homoleucine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375814 | |

| Record name | Boc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132549-43-0 | |

| Record name | Boc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the CAS number for Boc-L-beta-homoleucine

CAS Number: 132549-43-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-L-beta-homoleucine, a key building block in modern peptide chemistry and drug discovery.

Core Compound Data

This compound, systematically named (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a synthetic amino acid derivative.[1][] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function is crucial for its application in controlled, stepwise peptide synthesis.[1][3] Its structure, featuring a beta-amino acid backbone and a branched side chain, provides unique steric and conformational properties that are leveraged in the design of novel peptides and peptidomimetics.[3][4]

| Property | Value | Source |

| CAS Number | 132549-43-0 | [1][][3][4][5] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][4] |

| Molecular Weight | 245.32 g/mol | [1] |

| IUPAC Name | (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [1][] |

| Synonyms | Boc-L-β-HomoLeu-OH, (S)-3-(Boc-amino)-5-methylhexanoic acid | [4] |

| Appearance | White to off-white solid powder | [3][4] |

| Melting Point | 53-55°C | [1] |

| Purity | ≥ 98% | [3][4] |

| Storage Conditions | 0-8 °C | [3][4] |

Applications in Research and Development

This compound is a versatile tool with significant applications in several areas of scientific research:

-

Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the creation of custom peptides. The Boc group provides temporary protection of the N-terminus, allowing for sequential addition of amino acids to a growing peptide chain.[1][6][7] The beta-amino acid structure can be used to generate peptides with increased stability against enzymatic degradation.

-

Drug Development: This compound is utilized in the design of novel therapeutic agents.[1][4] Its incorporation into peptide sequences can enhance pharmacological properties such as binding affinity, selectivity, and in vivo stability.[3][4] It has been explored in cancer research and for the development of compounds targeting specific biological pathways.[4]

-

Protein Engineering and Bioconjugation: this compound can be used to modify protein structures to improve their stability and functionality.[4] It also plays a role in bioconjugation, where it facilitates the linking of biomolecules to other entities like drugs or imaging agents for targeted delivery.[1][4]

-

Neuroscience Research: The compound is also explored in neuroscience to investigate the role of specific amino acids in neurotransmitter function and neuroprotection.[3][4]

Experimental Protocols

While specific protocols are highly application-dependent, the following provides a generalized procedure for the use of this compound in solid-phase peptide synthesis (SPPS).

General Protocol for Boc-SPPS Coupling

This protocol outlines a single coupling cycle of this compound onto a resin-bound peptide chain with a free amino group.

1. Resin Preparation:

- Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

- Wash the resin with dimethylformamide (DMF) three times.

2. Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.

- Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual TFA and prepare for coupling.

3. Neutralization:

- Neutralize the protonated N-terminus by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 10 minutes.

- Wash the resin with DMF (3x).

4. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

- Add DIEA (6 equivalents) to the amino acid solution to activate it.

- Immediately add the activated amino acid solution to the neutralized resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

5. Washing:

- After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Cycle Repetition:

- Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.

Quantitative Data Example: Synthesis of N-Boc Protected Amino Acids

The following table presents example data from the asymmetric hydrogenation of N-Boc-β-amino ketones, a method for synthesizing chiral N-Boc amino acids. This illustrates the high efficiency and enantioselectivity that can be achieved in the synthesis of precursors for compounds like this compound.

| Substrate | Catalyst | Yield (%) | ee (%) |

| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 95 | 98 |

| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 96 | 97 |

| N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 92 | 99 |

| Data adapted from a representative protocol for asymmetric hydrogenation.[8] |

Workflow and Process Visualization

The following diagrams illustrate key conceptual workflows relevant to the use of this compound.

Caption: A diagram illustrating the cyclical workflow of Boc solid-phase peptide synthesis.

Caption: The role of this compound in the iterative cycle of drug discovery.

References

Boc-L-beta-homoleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Boc-L-beta-homoleucine, a key amino acid derivative for professionals in pharmaceutical research, drug development, and neuroscience. The document outlines its chemical properties, applications, and a general protocol for its use in peptide synthesis.

This compound is a protected amino acid characterized by a tert-butyloxycarbonyl (Boc) group on the nitrogen atom of the amino group.[1] This protecting group enhances the stability of the molecule and allows for controlled, sequential bond formation during peptide synthesis.[1][2] Its unique structure, an analogue of leucine with a beta carbon substituent, provides increased steric hindrance, which can be leveraged to develop bioactive peptides with enhanced properties.[1][2]

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄[1][2][3][][5] |

| Molecular Weight | 245.3 g/mol [2][3], 245.31 g/mol [], 245.32 g/mol [1][5][6] |

| IUPAC Name | (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[] |

| Synonyms | Boc-L-β-HomoLeu-OH, (S)-3-(Boc-amino)-5-methylhexanoic acid[3][] |

| CAS Number | 132549-43-0[3] |

| Appearance | White powder or off-white solid[2][3] |

| Purity | ≥ 98%[2][3] |

| Storage Conditions | 0-8 °C[2][3] |

Key Research Applications

This compound is a versatile building block with significant applications across various research and development fields:

-

Peptide Synthesis : It is a crucial component in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for the controlled addition of the amino acid to a growing peptide chain in solid-phase peptide synthesis (SPPS).[1][7] This control is vital for creating complex, biologically active peptides for therapeutic and diagnostic purposes.[3][7]

-

Drug Development : The unique structural properties of beta-amino acids can confer enhanced stability and novel folding patterns to peptides.[] Derivatives of this compound are explored in the development of new drugs, particularly in cancer research, to enhance therapeutic efficacy.[3]

-

Bioconjugation : This compound is utilized in bioconjugation, the process of linking biomolecules to other molecules like drugs or imaging agents.[1][3][7] This is a critical step in creating targeted drug delivery systems.[3]

-

Neuroscience Research : It is used in neuroscience to investigate the role of specific amino acids in neurotransmitter function and neuroprotection.[2][3]

Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of this compound in solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a growing chain that is covalently attached to a solid resin support.

Materials:

-

Merrifield or PAM resin

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA) or other bases

-

Scavengers (e.g., Dithiothreitol - DTE), if required for specific amino acids

Procedure:

-

Resin Preparation : Swell the chosen resin (e.g., Merrifield resin) in DCM. The first amino acid is typically esterified to the resin.[9]

-

Boc Deprotection : To deprotect the N-terminus of the resin-bound amino acid, treat the resin with a 50% solution of TFA in DCM. A short pre-wash (5 minutes) is followed by a longer deprotection step (15-25 minutes).[9] When working with sensitive amino acids like Cysteine, Methionine, or Tryptophan, the addition of a scavenger (e.g., 0.5% DTE) to the TFA solution is recommended.[9]

-

Neutralization : After deprotection, the protonated N-terminus is neutralized using a base like DIPEA. In "Rapid Boc chemistry" protocols, neutralization occurs in situ during the coupling step.[10]

-

Amino Acid Coupling : Dissolve this compound and a coupling agent like DCC in DCM.[11] Add this solution to the neutralized resin. The reaction is typically stirred at 0°C for several hours and then at room temperature overnight to form the peptide bond.[11]

-

Washing : After coupling, wash the resin thoroughly to remove excess reagents and byproducts.

-

Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage : Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and all protecting groups are removed, often using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TMSOTf).[9]

-

Purification : The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

This generalized workflow is visualized in the diagram below.

References

- 1. Buy this compound | 132549-43-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 218608-82-3 CAS MSDS (Boc-L-beta-homoisoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-β-Homoleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and characterization of (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, commonly known as Boc-L-β-homoleucine. This N-protected β-amino acid is a valuable building block in peptide synthesis, utilized to create peptidomimetics with enhanced stability and unique structural properties.[1][2] Its branched isobutyl side chain offers steric hindrance that can influence peptide conformation and biological activity.[1][2]

Synthesis Protocol: Arndt-Eistert Homologation

The most common and effective method for synthesizing β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation.[3][4] This reaction sequence extends the carbon chain of the starting α-amino acid by one methylene group while retaining the original stereochemistry.[3][4] The process involves the conversion of the starting material, Boc-L-leucine, into an acid chloride, followed by a reaction with diazomethane to form a diazoketone intermediate.[3][5] This intermediate then undergoes a silver-catalyzed Wolff rearrangement to yield the desired β-amino acid.[5][6]

Experimental Protocol

Materials:

-

Boc-L-leucine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution)

-

Silver benzoate (PhCOOAg) or Silver(I) oxide (Ag₂O)

-

Dioxane

-

Triethylamine (Et₃N) (optional, for Newman-Beal modification)[3]

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1N

-

Celite

Procedure:

Step 1: Formation of Boc-L-leucine Acid Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-leucine in an anhydrous solvent such as THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) (approximately 1.2 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude Boc-L-leucine acid chloride, which is typically used immediately in the next step.

Step 2: Formation of the α-Diazoketone

-

Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution to 0 °C.

-

Slowly add a freshly prepared, cold (0 °C) ethereal solution of diazomethane (at least 2 equivalents) with vigorous stirring. The reaction is typically accompanied by nitrogen gas evolution. Note: Diazomethane is toxic and explosive; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Continue stirring at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and stir for an additional 10-12 hours.[5]

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-diazoketone. This intermediate can be purified by column chromatography if necessary.[6]

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude α-diazoketone in a solvent such as dioxane.[5]

-

Add water (H₂O) (approx. 20 equivalents) and a catalytic amount of silver benzoate (approx. 0.2 equivalents).[5]

-

Heat the mixture to 80-100 °C and stir for several hours (e.g., 10 hours) until the reaction is complete, as monitored by TLC.[5]

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

-

Acidify the filtrate to pH 2-3 with 1N HCl and extract the product with diethyl ether or ethyl acetate.[5]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final product, Boc-L-β-homoleucine.[5]

Synthesis and Characterization Workflow

The following diagram illustrates the key stages in the synthesis and characterization of Boc-L-β-homoleucine.

Caption: Workflow for Boc-L-β-homoleucine synthesis and characterization.

Characterization Data

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-β-homoleucine.

Table 1: Physicochemical and Spectroscopic Data for Boc-L-β-homoleucine

| Property / Technique | Description / Value |

| IUPAC Name | (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid[7] |

| Molecular Formula | C₁₂H₂₃NO₄[2][7] |

| Molecular Weight | 245.32 g/mol [7] |

| Appearance | White to off-white powder or solid[1][2] |

| Melting Point | 53-55 °C[7] |

| ¹H NMR (ppm) | tert-butyl (Boc): ~1.37-1.40 (s, 9H)β-amino proton: ~4.2-4.6 (m, 1H)Isobutyl side chain: ~0.9-2.0 (m)[7] |

| Mass Spectrometry | Exact Mass: 245.1627Molecular Ion [M+H]⁺: m/z 246Common Fragments: m/z 189 ([M-tBu+H]⁺), m/z 146 ([M-Boc+H]⁺)[7] |

| Infrared (IR) (cm⁻¹) | N-H stretch: 3300-3400C=O stretch (acid): ~1700C=O stretch (carbamate): ~1660-1680C-H stretches: 2800-3000[7] |

| Storage Conditions | 0-8 °C[1][2] |

Applications in Drug Development

Boc-L-β-homoleucine is a key building block in the synthesis of peptides and peptidomimetics.[1][2] The incorporation of β-amino acids like this one can confer several advantageous properties to a peptide therapeutic:

-

Enhanced Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids less susceptible to degradation by proteases.[6]

-

Conformational Constraints: The additional carbon in the backbone can induce unique secondary structures, such as helices and turns, which can be crucial for binding to biological targets.

-

Improved Pharmacological Profiles: By modifying peptide sequences, researchers can optimize the binding affinity, selectivity, and overall efficacy of drug candidates.[1][2]

Its use is particularly explored in the design of novel therapeutics targeting specific biological pathways in areas such as cancer research and neuroscience.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. Buy Boc-L-beta-homoleucine | 132549-43-0 [smolecule.com]

An In-depth Technical Guide to Boc-L-beta-homoleucine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-L-beta-homoleucine (Boc-L-beta-homoleucine). It includes detailed experimental protocols for its use in solid-phase peptide synthesis and methods for its characterization, designed to support researchers and professionals in the fields of peptide chemistry and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white solid, typically appearing as a powder.[1] It is an amino acid derivative where the amino group of L-beta-homoleucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application as a building block in the stepwise synthesis of peptides.[1]

Structural and General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| CAS Number | 132549-43-0 | [1] |

| IUPAC Name | (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid | [1] |

| Appearance | White to off-white powder | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 53-55 °C | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane. Very slightly soluble in water. | Not explicitly cited |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |

| N-H Stretch (carbamate) | 3300-3400 (broad) | [2] |

| C=O Stretch (carboxylic acid) | ~1710 | [3] |

| C=O Stretch (carbamate) | ~1680-1700 | [2] |

| C-H Stretches (aliphatic) | 2870-2960 | Not explicitly cited |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value (m/z) | Reference(s) |

| Molecular Ion [M+H]⁺ | ~246 | Not explicitly cited |

| Common Fragments | Loss of tert-butyl group, loss of Boc group | Not explicitly cited |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, analysis, and application of this compound in peptide synthesis.

Synthesis of this compound

This protocol describes a general method for the Boc protection of L-beta-homoleucine.

Materials:

-

L-beta-homoleucine[]

-

Di-tert-butyl dicarbonate ((Boc)₂O)[5]

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)[5]

-

Ethyl acetate[6]

-

5% Citric acid solution[6]

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]

Procedure:

-

Dissolve L-beta-homoleucine in a 1:1 mixture of dioxane and water containing the base (e.g., triethylamine).[6]

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution while stirring.[6]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.[]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[6]

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution at 0°C.[6]

-

Extract the product into ethyl acetate (3 times).[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification by Crystallization

This protocol outlines a method for the purification of this compound.

Materials:

-

Crude this compound

-

Weak polar solvent (e.g., n-hexane, diethyl ether)[8]

-

Seed crystals of pure this compound (optional)[8]

Procedure:

-

If the crude product is an oil, add a few seed crystals to induce crystallization.[8]

-

Allow the oil to stand at room temperature until it solidifies.[8]

-

Add a weak polar solvent to the solidified product to form a slurry (pulping).[8]

-

Stir the slurry at room temperature for a period of time to allow for the dissolution of impurities.[8]

-

Filter the solid product.

-

Wash the filtered solid with a small amount of the cold weak polar solvent.

-

Dry the purified this compound under reduced pressure.[8]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity. Chiral HPLC can be employed to assess enantiomeric purity.[][9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is commonly used.[11] For chiral separations, a chiral stationary phase (e.g., polysaccharide-based, teicoplanin, or crown ether) is required.[10][11][12]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[11]

-

Detection: UV detection at 210-220 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area, which are indicative of the identity and purity of the compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-strategy solid-phase peptide synthesis.[13][14][15] The following is a typical cycle for the incorporation of a this compound residue onto a growing peptide chain attached to a resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[16]

-

Base: N,N-Diisopropylethylamine (DIEA)[16]

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)[16]

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM[14]

-

Neutralization solution: 5-10% DIEA in DCM[17]

Workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 12. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of Boc-L-beta-homoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-beta-homoleucine (Boc-L-beta-homoleucine), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is critical for optimizing synthetic protocols, purification strategies, and formulation development.

Core Concepts

This compound is a synthetic amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This bulky, nonpolar protecting group, combined with the isobutyl side chain, imparts significant hydrophobic character to the molecule. However, the presence of a polar carboxylic acid group allows for some interaction with polar solvents. This amphiphilic nature results in a varied solubility profile across different solvent classes. The principle of "like dissolves like" is fundamental to understanding its solubility behavior; solvents that can effectively solvate both the nonpolar and polar regions of the molecule will exhibit the highest solubilizing capacity.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that publicly available quantitative data for a comprehensive range of organic solvents is limited. Therefore, where precise values are unavailable, qualitative descriptions are provided. Data for structurally similar Boc-protected amino acids (Boc-L-valine and Boc-L-leucine) are included as estimates to provide further guidance. All data are presented at standard laboratory conditions (approximately 20-25°C) unless otherwise specified.

| Solvent | Chemical Class | Quantitative Solubility | Molar Solubility (mol/L) | Qualitative Description & Notes |

| Water | Protic | 1.1 g/L[1] | ~0.0045 | Very slightly soluble. The hydrophobic Boc and isobutyl groups limit aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~100 mg/mL (estimated) | ~0.408 | Soluble.[1] High solubility is expected due to its ability to solvate both polar and nonpolar moieties. Ultrasonic assistance may be required for rapid dissolution. |

| Dichloromethane (DCM) | Halogenated | Not available | Not available | Soluble.[1] Good solubility is expected due to the nonpolar nature of the solvent. |

| Chloroform | Halogenated | Not available | Not available | Soluble.[1] Similar to DCM, good solubility is anticipated. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~108.6 mg/mL (estimated) | ~0.443 | Good solubility is expected, as it is a common solvent for peptide synthesis. |

| Methanol | Polar Protic | Not available | Not available | Likely soluble, as is common for many Boc-protected amino acids. |

| Ethanol | Polar Protic | Not available | Not available | Likely soluble. |

Note: Estimated values are based on the reported solubility of structurally similar Boc-L-valine and Boc-L-leucine.

Experimental Protocols: Solubility Determination

This section outlines a detailed and robust methodology for the experimental determination of the solubility of this compound in a given solvent. The equilibrium shake-flask method is a widely accepted and reliable technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (vacuum oven, desiccator)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then re-weigh it.

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

-

Method B: Chromatographic Analysis (e.g., HPLC)

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Calculation of Solubility:

-

From Gravimetric Analysis: Solubility (g/L) = (Mass of dissolved solid in g / Volume of supernatant in L)

-

From Chromatographic Analysis: Solubility (g/L) = (Concentration from calibration curve in g/L) x Dilution factor

-

Data Reporting:

-

Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).

-

Specify the temperature at which the solubility was determined.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Mandatory Visualization

Caption: Workflow for determining the equilibrium solubility of this compound.

References

In-Depth Technical Guide to the NMR and Mass Spectrometry of Boc-L-beta-homoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-L-beta-homoleucine. The information is intended to support researchers and professionals in the fields of peptide synthesis, drug development, and bioconjugation by offering detailed spectral information and standardized experimental protocols.

Core Compound Information

This compound, systematically named (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, is a protected amino acid derivative.[1] The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality, enabling controlled peptide bond formation during synthesis.[1] Its chemical formula is C₁₂H₂₃NO₄, with a molecular weight of approximately 245.32 g/mol .[1][2][3]

| Identifier | Value |

| CAS Number | 132549-43-0 |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a critical tool for the structural elucidation of this compound. The following tables summarize the characteristic chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the Boc protecting group, the amino acid backbone, and the isobutyl side chain.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Isobutyl Side Chain (CH₃) | 0.9 - 2.0 | Multiplet | 6H |

| Boc Group (tert-butyl) | 1.37 - 1.40 | Singlet | 9H |

| Isobutyl Side Chain (CH, CH₂) | 0.9 - 2.0 | Multiplet | 3H |

| β-amino Acid Proton (CH-N) | 4.2 - 4.6 | Multiplet | 1H |

| NH (Boc Group) | 6.4 - 6.5 | Doublet | 1H |

Table 1: Summary of ¹H NMR data for this compound.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the carbonyl groups and the aliphatic carbons.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Boc Group (CH₃) | ~28 |

| Boc Group (Quaternary C) | 78 - 79 |

| Boc Group (C=O) | 155 - 156 |

| Carboxylic Acid (C=O) | 170 - 172 |

Table 2: Summary of ¹³C NMR data for this compound.[1]

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity.

| Ion / Fragment | m/z Ratio |

| Molecular Ion [M+H]⁺ | 246 |

| Loss of tert-butyl group [M-C₄H₉]⁺ | 189 |

| Loss of Boc group [M-C₅H₉O₂]⁺ | 146 |

Table 3: Key mass spectrometry data for this compound.[1]

Experimental Protocols

The following are detailed methodologies for conducting NMR and mass spectrometry analysis on this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer, such as a Bruker AVANCE series instrument.[4]

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a high-resolution mass spectrometer, for instance, an Agilent UHPLC-QTOF LC/MS system.[4]

-

Ionization Method : Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis :

-

Perform a full scan analysis to detect the molecular ion and determine the molecular weight.

-

Conduct tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 246) to induce fragmentation and observe the characteristic fragment ions.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions, confirming the structure of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR and mass spectrometry.

Caption: Workflow for NMR and MS analysis.

References

- 1. Buy this compound | 132549-43-0 [smolecule.com]

- 2. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-L-beta-homoleucine for Researchers and Drug Development Professionals

An in-depth overview of the commercial landscape, key technical data, and applications of Boc-L-beta-homoleucine, a valuable building block in peptide and medicinal chemistry.

This compound ((S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid) is a non-proteinogenic amino acid that is gaining increasing attention in the fields of peptide synthesis and drug development. Its unique structural features, including the beta-amino acid backbone and the isobutyl side chain, offer distinct advantages in the design of novel therapeutic peptides and peptidomimetics with enhanced stability and biological activity. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial suppliers, technical specifications, and practical applications of this versatile compound.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes key technical data and a list of notable commercial suppliers.

| Property | Value | Reference |

| Synonyms | Boc-L-β-HomoLeu-OH, (S)-3-(Boc-amino)-5-methylhexanoic acid | [1] |

| CAS Number | 132549-43-0 | [1][2] |

| Molecular Formula | C12H23NO4 | [1][2] |

| Molecular Weight | 245.32 g/mol | [2] |

| Appearance | White to off-white powder or solid | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 1: Technical Specifications of this compound

| Commercial Supplier | Website |

| Chem-Impex International, Inc. | --INVALID-LINK-- |

| Smolecule | --INVALID-LINK-- |

| Oakwood Chemical | --INVALID-LINK-- |

| Echemi | --INVALID-LINK-- |

| Chemdad | --INVALID-LINK-- |

Table 2: Commercial Suppliers of this compound

Applications in Research and Drug Development

The incorporation of this compound into peptide sequences can significantly influence their secondary structure and proteolytic stability. The beta-amino acid backbone is resistant to degradation by common proteases, leading to a longer in vivo half-life of the resulting peptides. Key applications include:

-

Peptide Synthesis: It serves as a crucial building block for the synthesis of peptides and peptidomimetics with modified backbones.[2]

-

Drug Development: Its derivatives are explored for various pharmaceutical applications due to their potential for enhanced bioactivity and improved pharmacokinetic profiles.[2]

-

Bioconjugation: This compound can be utilized in bioconjugation strategies to link biomolecules for therapeutic or diagnostic purposes.[2]

-

Protein Engineering: It is used to modify protein structures to enhance their stability and functionality.

Experimental Protocols

The following are representative protocols for the use of this compound in solid-phase peptide synthesis (SPPS).

Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the N-terminal Boc protecting group to allow for the coupling of the next amino acid.

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM) to the resin and shake for 30 minutes at room temperature.[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3 times) to remove residual TFA.

-

Wash the resin with DMF (3 times).

-

Neutralize the resin with a 10% solution of DIEA in DMF for 5 minutes.

-

Wash the resin with DMF (3 times) to prepare for the next coupling step.

Peptide Coupling using HBTU/HOBt

This protocol outlines the coupling of the next Boc-protected amino acid to the deprotected peptide-resin.

Materials:

-

Deprotected peptide-resin

-

This compound (or other Boc-amino acid) (3 equivalents)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)

-

HOBt (Hydroxybenzotriazole) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA) (6 equivalents)

Procedure:

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF.

-

Add DIEA to the solution and pre-activate for 2-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Shake the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative test (no blue color) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times).

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its structural similarity to L-leucine suggests potential applications in pathways regulated by amino acids. L-leucine is a well-known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5] Peptides containing this compound could be designed as stable modulators of such pathways.

Below is a diagram illustrating the general workflow of solid-phase peptide synthesis using Boc-protected amino acids like this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc-strategy.

The following diagram illustrates a simplified representation of how a peptide containing a modified amino acid could potentially interact with a signaling pathway.

Caption: Hypothetical interaction of a modified peptide with a cellular signaling pathway.

References

The Ascendancy of β-Homoamino Acids: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of β-homoamino acids. These non-proteinogenic amino acids, characterized by an additional methylene group in their backbone, have garnered significant attention for their ability to confer unique structural and functional properties to peptides. This document details the key synthetic methodologies for their preparation, presents quantitative data on their physicochemical properties and biological activities, and explores their impact on medicinal chemistry, particularly in the development of protease-resistant peptidomimetics and inhibitors of protein-protein interactions. Detailed experimental protocols for seminal synthetic routes and visualizations of relevant biological pathways are provided to serve as a practical resource for researchers in the field.

A Historical Perspective: The Emergence of a New Class of Building Blocks

The journey into the world of β-amino acids and their homologated counterparts began decades ago, but their significance in mainstream chemical and biological research has seen a dramatic surge in more recent years. While naturally occurring β-amino acids are found in various organisms, β-homoamino acids are primarily synthetic constructs, designed to introduce novel conformational constraints and metabolic stability into peptides.[1]

The pioneering work of chemists like Fritz Arndt and Bernd Eistert in the 1930s laid the foundational chemistry for homologation reactions, which would later be instrumental in the synthesis of β-amino acids from their α-amino acid precursors.[2] However, it was the later work of researchers such as Dieter Seebach and Samuel Gellman that truly ignited the field of β-peptide chemistry, demonstrating that oligomers of β-amino acids could fold into stable, predictable secondary structures, much like their natural α-peptide counterparts. This discovery opened the door to the rational design of β-peptides with specific biological functions.

A condensed timeline of key developments is presented below:

| Year | Milestone | Key Researchers/Contributors |

| 1935 | Development of the Arndt-Eistert reaction, a key method for carboxylic acid homologation. | Fritz Arndt, Bernd Eistert |

| 1960s | Initial investigations into the chemistry of β-peptides and polymers like Nylon-3 begin. | |

| Late 1980s - Early 1990s | Seminal work on the synthesis and structural analysis of β-peptides, revealing their capacity to form stable secondary structures (helices, sheets, and turns). | Dieter Seebach, Samuel Gellman |

| 2003 | First report of an enantioselective catalytic synthesis of a β²-homoamino acid. |

Synthetic Methodologies: Crafting the Building Blocks

The synthesis of enantiomerically pure β-homoamino acids is a critical step in their application. Several synthetic strategies have been developed, with the Arndt-Eistert homologation of α-amino acids being a cornerstone technique. Other notable methods include Mannich-type reactions and additions of enolates to nitrones.

The Arndt-Eistert Synthesis: A Classic Homologation

The Arndt-Eistert reaction provides a reliable method for the one-carbon extension of an α-amino acid to its corresponding β-homoamino acid.[3] The general workflow involves the conversion of a protected α-amino acid to an acid chloride, which is then reacted with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, generates a ketene intermediate that can be trapped with a nucleophile, such as water, to yield the desired β-homoamino acid.[4][5]

This protocol is a representative example of the Arndt-Eistert synthesis for preparing a protected β-homoamino acid.

Materials:

-

Boc-L-phenylalanine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether) - Caution: Diazomethane is toxic and explosive. Handle with extreme care using appropriate safety measures.

-

Silver benzoate (AgOBz) or Silver(I) oxide (Ag₂O)

-

Dioxane

-

Water

-

Triethylamine (optional, for the Newman-Beal modification)[2]

-

Anhydrous solvents (e.g., THF, diethyl ether)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve Boc-L-phenylalanine (1 equivalent) in an anhydrous solvent such as THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

-

Formation of the Diazoketone:

-

Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether.

-

Cool the solution to 0°C.

-

Slowly add a freshly prepared solution of diazomethane (at least 2 equivalents) in diethyl ether until a persistent yellow color is observed.

-

Stir the reaction at 0°C for 2-4 hours.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

-

Wolff Rearrangement and Hydrolysis:

-

To the solution of the diazoketone, add a solution of silver benzoate (0.1 equivalents) in triethylamine (if using the Newman-Beal modification) or a suspension of silver(I) oxide in a mixture of dioxane and water.

-

Heat the reaction mixture gently (e.g., to 40-50°C) or irradiate with a UV lamp to initiate the Wolff rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Continue heating or irradiation until the reaction is complete (typically 1-3 hours).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the silver catalyst.

-

Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Boc-β-homophenylalanine.

-

Other Synthetic Approaches

While the Arndt-Eistert synthesis is widely used, other methods offer alternative routes to β-homoamino acids. The Mannich reaction , for instance, involves the aminoalkylation of a carbon acid, and asymmetric variations of this reaction have been developed to produce enantiomerically enriched β-amino acids.[6] Another strategy is the addition of enolates to nitrones , which can also be performed enantioselectively to yield β-amino acid derivatives.[7]

Physicochemical and Biological Properties

The insertion of a methylene group into the backbone of an amino acid has profound effects on its physicochemical properties and the biological behavior of peptides into which it is incorporated.

Physicochemical Properties

The additional methylene group increases the molecular weight and can influence properties such as pKa and solubility. A summary of the physicochemical properties of some common β-homoamino acids is provided in the table below.

| β-Homoamino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (approx.) | Solubility |

| β-Homoalanine | C₄H₉NO₂ | 103.12 | - | ~3.5 (COOH), ~10.5 (NH₃⁺) | Soluble in water |

| β-Homoleucine | C₇H₁₅NO₂ | 145.20 | 222-228 | ~3.6 (COOH), ~10.6 (NH₃⁺) | Moderately soluble in water |

| β-Homophenylalanine | C₁₀H₁₃NO₂ | 179.22 | - | ~3.4 (COOH), ~10.3 (NH₃⁺) | Sparingly soluble in water |

Note: Exact pKa and solubility values can vary depending on the specific isomer and experimental conditions. Data compiled from various sources.[1][8][][10][11][12][13]

Biological Properties and Applications in Drug Development

The most significant impact of incorporating β-homoamino acids into peptides is the remarkable increase in their resistance to proteolytic degradation.[14] The altered backbone stereochemistry prevents recognition by many proteases, leading to a significantly longer half-life in biological systems. This property is highly desirable in the development of peptide-based therapeutics.

A major area of application for β-homoamino acid-containing peptides is the inhibition of protein-protein interactions (PPIs), which are often challenging targets for small molecule drugs. By mimicking the secondary structures of natural peptides, β-peptides can bind to protein surfaces and disrupt disease-relevant PPIs.

One notable example is the targeting of the Wnt/β-catenin signaling pathway , which is often dysregulated in cancer. Peptides containing β-homoamino acids have been designed to mimic the binding domain of T-cell factor (TCF) to β-catenin, thereby inhibiting the transcription of Wnt target genes.

The conformational stability and proteolytic resistance of β-peptides make them attractive candidates for the development of novel antimicrobial agents. By mimicking the amphipathic structures of natural antimicrobial peptides, synthetic β-peptides can disrupt bacterial membranes, leading to cell death.

Quantitative Analysis of Biological Activity

The biological efficacy of β-homoamino acid-containing peptides is quantified using various in vitro assays. The data from these assays are crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds.

| Peptide/Compound | Target | Assay Type | IC₅₀ / Kᵢ / MIC | Reference |

| β-Peptide 1 | p53-HDM2 Interaction | Fluorescence Polarization | IC₅₀ = 94.5 µM | [6] |

| Tripeptide Aldehyde (Z-Leu-Leu-Nva-H) | Proteasome (BrAAP activity) | Continuous Assay | Kᵢ = 120 nM | [15] |

| Tripeptide Aldehyde (Z-Leu-Leu-Leu-H) | Proteasome (BrAAP activity) | Continuous Assay | Kᵢ = 12 nM | [15] |

| Stapled α-helical peptide of BCL9 | BCL9-β-catenin Interaction | Co-immunoprecipitation | - | [16] |

| Anginex β³-analogues | bEND.3 cell proliferation | Cell-based assay | IC₅₀ values reported | [6] |

Note: This table is a representative sample and not an exhaustive list. IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and MIC (minimum inhibitory concentration) values are key metrics for assessing the potency of these compounds.

Future Directions and Conclusion

The field of β-homoamino acid chemistry and its application in drug discovery continues to expand. Future research is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel β-peptide secondary and tertiary structures, and the identification of new biological targets for β-peptide-based therapeutics. The ability to fine-tune the properties of peptides by incorporating these non-natural building blocks offers a powerful tool for overcoming some of the key challenges in drug development, such as poor metabolic stability and lack of specificity. As our understanding of the structural and functional consequences of β-homoamino acid incorporation deepens, we can expect to see the emergence of a new generation of highly potent and selective peptide-based drugs.

References

- 1. «beta»-Alanine (CAS 107-95-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wolff-Rearrangement [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beta-Homoleucine | C7H15NO2 | CID 52940098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 193954-26-6: fmoc-L-beta-homoalanine | CymitQuimica [cymitquimica.com]

- 11. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Amino Acids Reference Chart [sigmaaldrich.com]

- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Potential Biological Role of L-β-Homoleucine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-β-homoleucine, a chiral, non-proteinogenic β-amino acid, is the higher homologue of the essential amino acid L-leucine. Its incorporation into peptides offers a strategic approach to modulate biological activity and enhance metabolic stability. This technical guide provides an in-depth exploration of the known and potential biological roles of L-β-homoleucine, focusing on its application in peptide-based therapeutics. We consolidate key findings on its impact on opioid receptor binding, hypothesize its interaction with metabolic signaling pathways by analogy to L-leucine, and discuss its potential in developing novel antimicrobial and neuroprotective agents. This document furnishes detailed experimental protocols for the synthesis and evaluation of L-β-homoleucine-containing peptides and presents all quantitative data in structured tables for clarity and comparative analysis. Visual diagrams of key pathways and workflows are provided to facilitate understanding.

Introduction to L-β-Homoleucine

L-β-homoleucine ((3S)-3-amino-5-methylhexanoic acid) is a structural analogue of L-leucine, featuring an additional methylene group in its backbone. This seemingly minor modification has profound implications for the peptides into which it is incorporated. The primary advantage of using β-amino acids like L-β-homoleucine in peptide design is the remarkable resistance of the resulting peptides to enzymatic degradation by proteases and peptidases. This increased metabolic stability can significantly prolong the in vivo half-life of peptide drugs. Furthermore, the altered backbone geometry influences the secondary structure of peptides, leading to unique folding patterns such as helices, turns, and sheets, which can alter binding affinity and selectivity for biological targets.

Physicochemical Properties of L-β-Homoleucine

A summary of the key physicochemical properties of L-β-homoleucine is presented in Table 1. This data is essential for its application in peptide synthesis and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 22818-43-5 | |

| Molecular Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid | |

| Melting Point | 222-228 °C | |

| Boiling Point | 249.1 ± 23.0 °C (Predicted) | |

| Density | 1.014 ± 0.06 g/cm³ (Predicted) |

Potential Biological Roles and Applications

The biological functions of L-β-homoleucine are primarily realized when it is incorporated into peptide sequences. The following sections detail the demonstrated and hypothesized roles in various therapeutic areas.

Modulation of Opioid Receptor Affinity

A key demonstrated role for L-β-homoleucine is in the modulation of opioid receptor binding. Substitution of canonical amino acids with their β-homo counterparts in endogenous opioid peptides, such as enkephalins, has been explored to create analogues with altered affinity and selectivity.

A study involving the synthesis of Leu-enkephalin analogues, where the C-terminal L-leucine at position 5 was replaced with L-β³-homoleucine ([β³hLeu⁵]-enkephalin), provided quantitative insights into its effect on receptor affinity. While the substitution of α-amino acids with β³-homo-amino acids generally led to a decrease in affinity for opioid receptors, it highlights the significant impact of this modification on ligand-receptor interactions.

Quantitative Data: Opioid Receptor Binding

The binding affinities (Ki) of the L-β-homoleucine-containing enkephalin analogue for µ (mu) and δ (delta) opioid receptors are summarized in Table 2.

| Peptide Analogue | Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| [β³hLeu⁵]-enkephalin | µ | > 10000 | |

| [β³hLeu⁵]-enkephalin | δ | > 10000 |

Note: A higher Ki value indicates lower binding affinity.

Potential Role in Metabolic Regulation via mTOR Signaling

L-leucine, the α-analogue of L-β-homoleucine, is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine directly activates mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating key downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Given the structural similarity, it is hypothesized that L-β-homoleucine or peptides containing it could also modulate the mTOR pathway. While direct evidence is currently lacking, this remains a compelling area for future research, particularly in the context of metabolic disorders and cancer, where mTOR signaling is often dysregulated.

Application in Antimicrobial Peptides (AMPs)

Leucine-rich sequences are common in antimicrobial peptides (AMPs), contributing to the hydrophobic face of amphipathic structures that are crucial for disrupting bacterial membranes. The incorporation of L-β-homoleucine into AMPs is a promising strategy to enhance their therapeutic potential. The β-amino acid backbone confers proteolytic resistance, a critical feature for overcoming a major limitation of peptide-based drugs. While specific quantitative data for L-β-homoleucine-containing AMPs is not yet widely available, its potential is recognized in patent literature as a stabilizing residue in antimicrobial formulations. Research in this area would involve synthesizing known AMPs with L-β-homoleucine substitutions and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria.

Potential in Neuroscience and Neuroprotection

There is emerging evidence suggesting a role for leucine and its derivatives in neuroscience. A dipeptide containing L-leucine, β-alanyl-L-leucine, has been shown to cross the blood-brain barrier and modulate motor behavior and monoamine levels in the brain. More directly, N-acetyl-L-leucine has demonstrated a disease-modifying, neuroprotective effect in patients with Niemann-Pick disease type C, a neurodegenerative disorder. These findings provide a strong rationale for investigating L-β-homoleucine and its peptide derivatives for potential neuroprotective or neuromodulatory activities. The enhanced stability offered by the β-amino acid structure is particularly advantageous for developing neurotherapeutics that require sustained action in the central nervous system.

Detailed Experimental Protocols

This section provides detailed, standardized protocols for the synthesis and biological evaluation of peptides containing L-β-homoleucine.

Solid-Phase Peptide Synthesis (SPPS) of an L-β-Homoleucine Analogue

This protocol describes the synthesis of [β³hLeu⁵]-enkephalin (Tyr-Gly-Gly-Phe-β³hLeu) using Fmoc/tBu chemistry.

Workflow Diagram:

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-L-beta-homoleucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid, Boc-L-beta-homoleucine, utilizing tert-butyloxycarbonyl (Boc) chemistry. The protocols detailed below are founded on established principles of Boc-SPPS, with special considerations for the steric hindrance associated with β-amino acids.

Introduction

The incorporation of β-amino acids, such as L-beta-homoleucine, into peptide sequences is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties. Peptides containing β-amino acids often exhibit increased resistance to proteolytic degradation, leading to improved pharmacokinetic profiles. The Boc (tert-butyloxycarbonyl) strategy for SPPS is a robust method for synthesizing such modified peptides.[1] This document outlines the materials, equipment, and a detailed step-by-step protocol for the successful synthesis of peptides containing this compound.

Challenges in Coupling this compound

The primary challenge in incorporating this compound lies in the steric hindrance presented by its side chain and the β-substituted backbone. This bulkiness can significantly slow down the acylation reaction, potentially leading to incomplete coupling and the formation of deletion sequences. To overcome this, the selection of an appropriate coupling reagent and optimized reaction conditions are critical. For sterically hindered amino acids, more powerful activating reagents such as HATU are often preferred over HBTU to ensure efficient peptide bond formation.[2]

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a peptide containing this compound. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Materials and Equipment

-

Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides), 100-200 mesh, with a substitution level of 0.3-0.8 mmol/g.

-

Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection (e.g., Benzyl-based protecting groups).

-

This compound: Nα-Boc protected L-beta-homoleucine.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH) (peptide synthesis grade).

-

Reagents for Deprotection: Trifluoroacetic acid (TFA).

-

Reagents for Neutralization: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).

-

Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).

-

Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), and scavengers (e.g., anisole, p-cresol, thioanisole, 1,2-ethanedithiol). A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3][4]

-

Other Reagents: Diethyl ether (cold), Acetic anhydride (for capping).

-

Equipment: Solid-phase peptide synthesis vessel, shaker, filtration apparatus, rotary evaporator, high-performance liquid chromatography (HPLC) system, mass spectrometer.

Step-by-Step Synthesis Protocol

The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid to be added to the peptide chain.

1. Resin Preparation and Swelling

-

Place the desired amount of resin in the reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g of resin).

-

Swell the resin in DCM (10 mL/g of resin) for at least 1-2 hours with gentle agitation.

-

Drain the solvent by filtration.

2. First Amino Acid Coupling (if not pre-loaded)

-

This step is for attaching the C-terminal amino acid to the resin. For subsequent amino acids, proceed to step 3.

-

Dissolve the Boc-protected C-terminal amino acid (2-4 equivalents relative to the resin substitution) in a mixture of DCM/DMF.

-

Follow a standard esterification protocol suitable for the chosen resin (e.g., for Merrifield resin, the cesium salt method is common).

-

After the coupling reaction, wash the resin thoroughly with DMF and DCM.

3. Nα-Boc Deprotection

-

Treat the resin with 50% TFA in DCM (v/v) (10 mL/g of resin) for a pre-wash of 1-2 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the deprotection solution and wash the resin with DCM (3 x 10 mL/g), followed by IPA (2 x 10 mL/g), and finally DCM (3 x 10 mL/g).

4. Neutralization

-

Treat the resin with a 5-10% solution of DIEA in DCM (v/v) (10 mL/g of resin).

-

Agitate for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove excess base.

5. Amino Acid Coupling

This step details the coupling of the next Nα-Boc protected amino acid, with specific recommendations for the sterically hindered this compound.

Protocol 5A: Standard Amino Acid Coupling (e.g., using HBTU)

-

In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the solution to begin pre-activation.

-

Stir for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

-

Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 5B: Coupling of this compound (using HATU)

-

Due to the steric hindrance of this compound, a more potent coupling reagent like HATU is recommended.

-

In a separate vessel, dissolve this compound (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.[5]

-

Add DIEA (4-10 equivalents) to the solution.[5]

-

Allow the mixture to pre-activate for up to 15 minutes.[5]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[5] For particularly difficult couplings, a second coupling (double coupling) may be necessary.

-

Monitor the reaction completion using the Kaiser test.

-

If the Kaiser test is positive after the initial coupling time, drain the solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

6. Capping (Optional)

-

If the coupling reaction is incomplete after repeated attempts, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

7. Repeat Synthesis Cycle

-

Repeat steps 3 through 5 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-